molecular formula C75H156N2O3 B14316399 Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate CAS No. 105102-77-0

Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate

Cat. No.: B14316399
CAS No.: 105102-77-0
M. Wt: 1134.1 g/mol
InChI Key: GTVRZKRSDLTBIQ-UHFFFAOYSA-L
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Description

Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate typically involves the reaction of N,N-didodecyl-N-methyldodecan-1-amine with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the carbonate salt. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and other biological systems due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds:

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
  • Dodecyltrimethylammonium chloride
  • Tetradecyl trimethyl ammonium chloride
  • Cetrimonium chloride

Comparison: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate is unique due to its carbonate group and long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds. Its ability to disrupt lipid membranes more effectively makes it a valuable compound in various applications.

Properties

105102-77-0

Molecular Formula

C75H156N2O3

Molecular Weight

1134.1 g/mol

IUPAC Name

tridodecyl(methyl)azanium;carbonate

InChI

InChI=1S/2C37H78N.CH2O3/c2*1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h2*5-37H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2

InChI Key

GTVRZKRSDLTBIQ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)([O-])[O-]

Origin of Product

United States

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